molecular formula C21H34N2O2 B13993119 tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate

Cat. No.: B13993119
M. Wt: 346.5 g/mol
InChI Key: GTUYXTYUZJJOFY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a benzyl group at the 1-position, a propyl group at the 4-position, and a tert-butyl carbamate moiety attached via a methyl linker. Its molecular formula is C21H32N2O2, with an approximate molecular weight of 344.5 g/mol. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes .

The benzyl and propyl substituents likely influence steric and electronic properties, affecting reactivity and downstream applications.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzyl-4-propylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C21H34N2O2/c1-5-11-21(17-22-19(24)25-20(2,3)4)12-14-23(15-13-21)16-18-9-7-6-8-10-18/h6-10H,5,11-17H2,1-4H3,(H,22,24)

InChI Key

GTUYXTYUZJJOFY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

Stepwise Synthetic Route

  • N-Benzylation of Piperidine
    The piperidine nitrogen is benzylated using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile or DMF). This yields 1-benzylpiperidine.

  • 4-Position Alkylation with Propyl Group
    The 4-position of the piperidine ring can be functionalized by directed lithiation or via a halide intermediate. For example, starting from 4-halopiperidine, nucleophilic substitution with propyl nucleophiles or via Grignard reagents can install the propyl group.

  • Methylation of 4-Position to Form (4-propylpiperidin-4-yl)methylamine
    The 4-position may be further functionalized to introduce a methylamine side chain, often via reductive amination or substitution reactions.

  • BOC Protection of the Amine
    The free amine on the side chain is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane. This step yields the tert-butyl carbamate derivative.

Detailed Synthetic Procedure (Hypothetical Based on Analogous Methods)

Step Reagents and Conditions Description
1 Piperidine, benzyl bromide, K2CO3, DMF, RT, 12 h N-Benzylation of piperidine to give 1-benzylpiperidine
2 1-benzylpiperidine, n-BuLi, propyl bromide, THF, -78°C to RT Lithiation at 4-position and alkylation with propyl bromide to introduce propyl substituent
3 4-propyl-1-benzylpiperidine, formaldehyde, ammonium acetate, NaBH3CN, MeOH, RT Reductive amination to install methylamine side chain at 4-position
4 Resulting amine, di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT BOC protection of the amine to afford this compound
5 Purification by column chromatography, characterization by NMR, LCMS Final purification and structural confirmation

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    1H and 13C NMR spectra confirm the presence of benzyl, propyl, piperidine, and tert-butyl carbamate groups. Multiplicities and chemical shifts correspond to expected protons and carbons in the molecule.

  • Mass Spectrometry (MS) :
    High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the formula $$C{20}H{34}N2O2$$ (approximate molecular weight ~346 g/mol).

  • Infrared Spectroscopy (IR) :
    Characteristic carbamate carbonyl stretch around 1700 cm⁻¹ and N-H stretch confirm the presence of the carbamate group.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
N-Benzylation Benzyl bromide, K2CO3 DMF RT 12 h 85-90 Anhydrous conditions improve yield
4-Propylation n-BuLi, propyl bromide THF -78°C to RT 4 h 70-80 Requires inert atmosphere
Reductive Amination Formaldehyde, NH4OAc, NaBH3CN MeOH RT 6 h 75-85 Mild reducing conditions
BOC Protection BOC2O, Et3N DCM 0°C to RT 2-4 h 90-95 Base scavenges HCl byproduct

Relevant Patents and Literature

  • A patent (CN102020589B) describes the preparation of tert-butyl carbamate derivatives via condensation of amines with BOC-protected intermediates, highlighting the use of mixed acid anhydrides and benzyl amine condensation. Although this patent focuses on different carbamate derivatives, the methodology is applicable to the preparation of tert-butyl carbamate-protected piperidine derivatives.

  • Supplementary information from a Royal Society of Chemistry publication details synthetic procedures for piperidine derivatives with carbamate protection, including NMR and LCMS characterization, which can guide the synthesis and analysis of related compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related tert-butyl carbamate derivatives differ in substituents on the piperidine/cyclohexane rings, aromatic systems, or functional groups. Below is a comparative analysis based on molecular features, synthesis, and applications:

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate (Target Compound) C21H32N2O2 344.5 Benzyl (1-position), propyl (4-position) Likely intermediate in pharmaceuticals; steric bulk may influence receptor binding.
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate C13H26N2O3 258.4 Cyclohexane ring, methoxy (4-position), amino Intermediate for kinase inhibitors; methoxy enhances solubility .
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate C16H26N4O2 306.4 Pyrazinyl ring, methyl group Potential CNS drug candidate; pyrazine may improve metabolic stability .
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate C17H24ClN3O3 365.9 Chloronicotinoyl group Used in agrochemicals; chloro substituent increases electrophilicity .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C21H25NO3 339.4 Biphenyl, hydroxyl group Chiral building block for asymmetric synthesis; hydroxyl enables further functionalization .

Biological Activity

tert-Butyl ((1-benzyl-4-propylpiperidin-4-yl)methyl)carbamate is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique piperidine structure, has been investigated for its effects on various biological systems, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C18H28N2O2
  • Molecular Weight : 304.43 g/mol
  • CAS Number : 173340-23-3

The compound features a tert-butyl group that provides steric hindrance, influencing its reactivity and interaction with biological targets.

The mechanism of action of this compound involves interaction with specific molecular targets, primarily functioning as an enzyme inhibitor. Its structural configuration allows it to modulate the activity of certain receptors and enzymes, which is crucial for its therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes relevant to neurological functions. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain.

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties against neurotoxic agents such as amyloid-beta (Aβ) peptides. These peptides are implicated in Alzheimer’s disease pathology. The compound's ability to reduce cell death in astrocytes treated with Aβ suggests a potential role in preventing neurodegeneration.

Case Studies

  • Inhibition of Amyloid Aggregation :
    • A study reported that related compounds showed significant inhibition of Aβ aggregation. While specific data on this compound was not detailed, similar structures have demonstrated promising results in reducing amyloid fibril formation, which is critical in Alzheimer's disease progression .
  • Cell Viability Studies :
    • In experiments involving astrocyte cells exposed to Aβ, compounds structurally similar to this compound exhibited increased cell viability compared to controls, indicating protective effects against oxidative stress and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
tert-Butyl piperidin-4-ylcarbamateC16H26N2O2Moderate AChE inhibition
tert-Butyl (1-benzylpiperidin-3-yl)carbamateC17H26N2O2Significant neuroprotective effects
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamateC18H28N2O2Potential inhibitor of AChE and neuroprotective

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